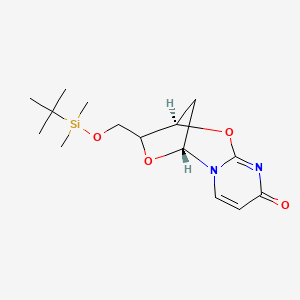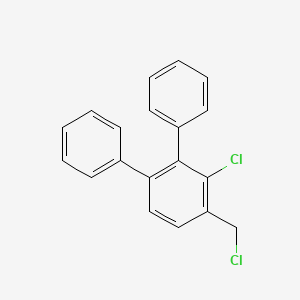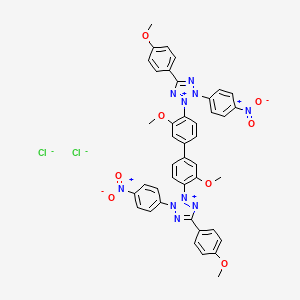
5'-Tbdms-2,3'-anhydro-2'-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Tbdms-2,3’-anhydro-2’-deoxyuridine is a synthetic nucleoside analog It is characterized by the presence of a tert-butyldimethylsilyl (Tbdms) protecting group at the 5’ position and an anhydro linkage between the 2’ and 3’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Tbdms-2,3’-anhydro-2’-deoxyuridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of a uridine derivative using tert-butyldimethylsilyl chloride (Tbdms-Cl) in the presence of a base such as imidazole. This is followed by the formation of the anhydro linkage through intramolecular cyclization under acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for 5’-Tbdms-2,3’-anhydro-2’-deoxyuridine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
5’-Tbdms-2,3’-anhydro-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the anhydro linkage or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the 5’ position or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified nucleosides.
科学的研究の応用
5’-Tbdms-2,3’-anhydro-2’-deoxyuridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in DNA and RNA research, particularly in understanding nucleic acid interactions and modifications.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 5’-Tbdms-2,3’-anhydro-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The presence of the anhydro linkage and the Tbdms group can disrupt base pairing and nucleic acid stability, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes involved in nucleic acid synthesis and repair.
類似化合物との比較
Similar Compounds
2’-Deoxyuridine: A naturally occurring nucleoside that lacks the Tbdms and anhydro modifications.
5’-Tbdms-2’-deoxyuridine: Similar to 5’-Tbdms-2,3’-anhydro-2’-deoxyuridine but without the anhydro linkage.
2’,3’-Anhydro-2’-deoxyuridine: Lacks the Tbdms protecting group but has the anhydro linkage.
Uniqueness
5’-Tbdms-2,3’-anhydro-2’-deoxyuridine is unique due to the combination of the Tbdms protecting group and the anhydro linkage. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C15H24N2O4Si |
|---|---|
分子量 |
324.45 g/mol |
IUPAC名 |
(1R,9R)-10-[[tert-butyl(dimethyl)silyl]oxymethyl]-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |
InChI |
InChI=1S/C15H24N2O4Si/c1-15(2,3)22(4,5)19-9-11-10-8-13(20-11)17-7-6-12(18)16-14(17)21-10/h6-7,10-11,13H,8-9H2,1-5H3/t10-,11?,13-/m1/s1 |
InChIキー |
GRCMIIHREXFDGU-IAUSTGCCSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OCC1[C@H]2C[C@@H](O1)N3C=CC(=O)N=C3O2 |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1C2CC(O1)N3C=CC(=O)N=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)





